molecular formula C15H24O B12700957 Acoragermacrone CAS No. 50281-45-3

Acoragermacrone

Cat. No.: B12700957
CAS No.: 50281-45-3
M. Wt: 220.35 g/mol
InChI Key: RESNWHKKMVJDFA-SCGYNDOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has garnered interest due to its potential therapeutic properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acoragermacrone can be synthesized through several approaches. One notable method involves the titanium-induced intramolecular coupling of a dicarbonyl precursor, which is an effective means of preparing carbocyclic rings of all sizes . This method provides a facile route to the total synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources such as Acorus calamus L. remains a primary method. The plant’s rhizomes are processed to isolate the compound along with other sesquiterpenes .

Chemical Reactions Analysis

Types of Reactions

Acoragermacrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core germacrane skeleton. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of acoragermacrone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. These interactions lead to the compound’s observed therapeutic effects, such as neuroprotection and anticancer activity .

Comparison with Similar Compounds

Acoragermacrone is compared with other similar sesquiterpene ketones, such as acolamone and zederone . While these compounds share a similar core structure, this compound is unique due to its specific substitutions and the resulting biological activities. The comparison highlights its distinct properties and potential advantages in various applications.

List of Similar Compounds

Properties

CAS No.

50281-45-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2E,6E,10S)-3,7-dimethyl-10-propan-2-ylcyclodeca-2,6-dien-1-one

InChI

InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,10-11,14H,5,7-9H2,1-4H3/b12-6+,13-10+/t14-/m0/s1

InChI Key

RESNWHKKMVJDFA-SCGYNDOXSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C(=O)[C@@H](CC1)C(C)C)/C

Canonical SMILES

CC1=CCCC(=CC(=O)C(CC1)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.